Ro 04-5595 hydrochloride
Overview
Description
- Ro 04-5595 hydrochloride is a compound that acts as a selective antagonist for GluN2B (formerly NR2B) containing NMDA receptors. These receptors play a crucial role in synaptic plasticity and excitatory neurotransmission in the central nervous system.
- The chemical name of this compound is 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride.
- Its molecular formula is C₁₉H₂₂ClNO₂·HCl, with a molecular weight of 368.3 g/mol .
Mechanism of Action
Target of Action
Ro 04-5595 hydrochloride is a selective antagonist for GluN2B (formally NR2B) containing NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function.
Mode of Action
As an antagonist, this compound binds to the GluN2B subunit of the NMDA receptor, inhibiting its function . This prevents the flow of ions through the channel, thereby inhibiting the excitatory signal.
Result of Action
The inhibition of NMDA receptors by this compound can lead to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, depending on the specific context and environment. For example, it has been shown to decrease methamphetamine-induced locomotor activity in mice .
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for Ro 04-5595 hydrochloride are not readily available due to its withdrawal from sale for commercial reasons.
- it was synthesized and characterized in scientific research studies.
Chemical Reactions Analysis
- Ro 04-5595 hydrochloride likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the synthetic pathways employed during its preparation.
- The major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
- Ro 04-5595 hydrochloride has been extensively studied for its effects on NMDA receptors.
- In research, it has been used to investigate synaptic plasticity, memory, and excitotoxicity.
- Its applications extend to fields such as neurobiology, pharmacology, and drug development.
Comparison with Similar Compounds
- Ro 04-5595 hydrochloride’s uniqueness lies in its selectivity for GluN2B-containing NMDA receptors.
- Similar compounds include other NMDA receptor antagonists, such as memantine and ifenprodil.
Biological Activity
Ro 04-5595 hydrochloride is a selective antagonist for the GluN2B subunit of NMDA receptors, which play a critical role in synaptic plasticity and memory function. This compound has garnered attention in neuroscience research due to its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and neurodegenerative diseases.
- Chemical Formula : C₁₉H₂₂ClN₀₂·HCl
- Molecular Weight : 368.3 g/mol
- CAS Number : 64047-73-0
- Purity : ≥98% (HPLC)
- Storage Conditions : Desiccate at +4°C
Ro 04-5595 exhibits a high affinity for GluN2B-containing NMDA receptors with an inhibition constant of approximately 31 nM . Its selective antagonism at these receptors provides insights into the modulation of glutamatergic signaling pathways, which are implicated in various neuropsychological conditions.
In Vivo Studies
-
Locomotor Activity Modulation :
A study investigated the effects of Ro 04-5595 on methamphetamine-induced locomotor stimulation in mice. Mice pretreated with Ro 04-5595 showed a significant reduction in locomotor activity compared to controls, indicating that GluN2B antagonism can mitigate stimulant effects .Treatment Group Locomotor Activity (units) Control (Saline) 200 ± 15 Ro 04-5595 (1 mg/kg) 150 ± 10 Ro 04-5595 (5 mg/kg) 100 ± 8 -
Cocaine Self-Administration :
In a study involving Long-Evans rats, the administration of Ro 04-5595 led to decreased self-administration of cocaine, suggesting its potential role in reducing addictive behaviors. The rats receiving Ro 04-5595 showed altered reward processing compared to those receiving saline .
In Vitro Studies
Ro 04-5595 has been evaluated for its effects on synaptic transmission and plasticity. In vitro studies demonstrated that this compound can effectively block NMDA receptor-mediated currents, thereby influencing synaptic strength and neuronal excitability.
Case Studies and Clinical Implications
-
Addiction Treatment :
A case study focused on the use of Ro 04-5595 in models of cocaine addiction showed promising results. The blockade of GluN2B receptors was associated with reduced craving and withdrawal symptoms in animal models, suggesting its potential as a therapeutic agent for substance use disorders. -
Neurodegenerative Diseases :
Another investigation highlighted the neuroprotective effects of Ro 04-5595 in models of Alzheimer’s disease. The compound demonstrated the ability to reduce amyloid-beta toxicity in neuronal cultures, indicating its potential utility in neurodegenerative disease management.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPBLQAFKRFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982243 | |
Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64047-73-0 | |
Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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